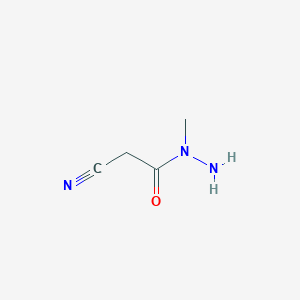

2-cyano-N-methylacetohydrazide

説明

2-Cyano-N-methylacetohydrazide is a versatile hydrazide derivative characterized by a cyano group (–CN) and a methyl-substituted hydrazide moiety. Its utility stems from the reactivity of the cyano group and the hydrazide backbone, enabling diverse condensation and cyclization reactions. Recent studies highlight its role in generating polyfunctional derivatives with applications in medicinal chemistry and materials science .

特性

IUPAC Name |

2-cyano-N-methylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6)4(8)2-3-5/h2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRJDSITBTYELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380495 | |

| Record name | 2-cyano-N-methylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89124-87-8 | |

| Record name | 2-cyano-N-methylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-methylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with methylating agents. One common method is the reaction of cyanoacetic acid hydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield 2-cyano-N-methylacetohydrazide.

Industrial Production Methods

Industrial production of 2-cyano-N-methylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-cyano-N-methylacetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the active methylene group under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazides.

科学的研究の応用

2-cyano-N-methylacetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-cyano-N-methylacetohydrazide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydrazine group can act as a nucleophile. These interactions lead to the formation of covalent bonds with target molecules, resulting in the modulation of their activity. The compound can also undergo cyclization reactions to form heterocyclic structures, which can interact with biological targets such as enzymes and receptors.

類似化合物との比較

Comparison with Structural Analogs

(a) 2-Cyano-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)acetohydrazide (Compound 12)

- Structure : Incorporates a coumarin-derived ethylidene group.

- Synthesis: Prepared via condensation of 2-cyanoacetohydrazide with 3-acetylcoumarin under ultrasonic irradiation (50–60°C, 20 min), yielding 86% .

- Properties : Melting point (mp) = 172°C; IR peaks at 1690 (C=O), 2230 (CN), and 3186 cm⁻¹ (NH) .

- Derivatives (13a–d) : Modified with aromatic aldehydes (e.g., phenyl, p-tolyl, 4-chlorophenyl), enhancing conjugation. Yields: 78–82%; mp up to 202°C. IR and NMR data confirm α,β-unsaturated ketone formation .

(b) Triazole-Linked Derivatives (9m, 9g)

- Structure : Feature 1,2,3-triazole rings attached via methoxybenzylidene or methylbenzyl groups.

- Synthesis : Click chemistry or condensation reactions.

- Properties: Compound 9m (triazole-methylbenzyl): mp 116–118°C; IR peaks at 3415 (NH), 2250 (CN), and 1682 cm⁻¹ (C=O).

(c) N'-Acetyl-2-cyanoacetohydrazide

- Structure : Acetyl group replaces the methyl substituent.

- Properties : Molecular formula C₅H₇N₃O₂; molecular weight 141.128. Higher lipophilicity compared to N-methyl analogs may influence pharmacokinetics .

Physical and Spectral Properties

*Note: The 490% yield for 9m is likely a typographical error; typical yields for such reactions are ≤90% .

Crystallographic and Structural Insights

- 2-Hydroxy-N-methylacetohydrazide: Crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 11.646 Å, b = 9.304 Å, c = 10.514 Å, and β = 105.65°. Hirshfeld surface analysis reveals dominant O–H and N–H interactions, influencing packing stability .

Industrial and Pharmacological Relevance

- Chloroacetyl Derivatives: N'-(2-Chloroacetyl) analogs (e.g., 4-cyanobenzohydrazide) are commercially available, indicating industrial demand for reactive intermediates .

- Biological Applications : Triazole-linked derivatives (e.g., 9g, 9m) show promise as enzyme inhibitors, while coumarin-based analogs (e.g., 12, 13a–d) are explored for antimicrobial and fluorescent properties .

生物活性

2-Cyano-N-methylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 98.10 g/mol

- CAS Number : 6330-25-2

The biological activity of 2-cyano-N-methylacetohydrazide is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and has shown potential in modulating immune responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-cyano-N-methylacetohydrazide exhibit significant antimicrobial properties. For instance, a study demonstrated that the compound showed effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 3 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of 2-cyano-N-methylacetohydrazide. In models of induced inflammation, such as carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to control groups.

- Dosage : Administered at doses of 50 mg/kg.

- Results : Reduction in paw edema by approximately 70% after 4 hours.

Cytotoxicity Studies

The cytotoxic effects of 2-cyano-N-methylacetohydrazide were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial investigated the effects of a formulation containing 2-cyano-N-methylacetohydrazide on patients with rheumatoid arthritis. The results showed a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

- Antimicrobial Efficacy : In a study conducted on patients with chronic infections, the administration of the compound led to a notable reduction in infection rates, supporting its potential as an adjunct therapy in managing resistant bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。